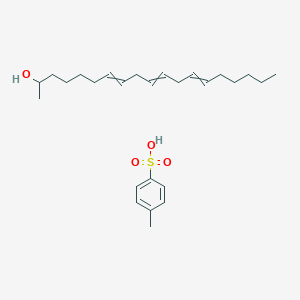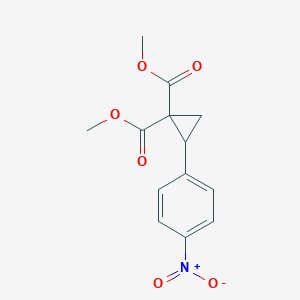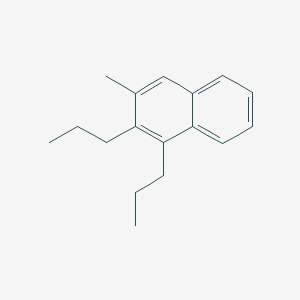
Naphthalene, methyldipropyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene, methyldipropyl- is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene, methyldipropyl- typically involves the alkylation of naphthalene. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an inert solvent like carbon disulfide or nitrobenzene to facilitate the reaction .
Industrial Production Methods
Industrial production of naphthalene derivatives, including naphthalene, methyldipropyl-, often involves the distillation and fractionation of coal tar or petroleum. The crude naphthalene obtained from these processes is further purified and subjected to alkylation reactions to produce the desired derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalene, methyldipropyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinones and other oxygenated derivatives.
Reduction: Hydrogenation of naphthalene derivatives can lead to the formation of tetrahydronaphthalene.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common for naphthalene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or platinum.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.
Major Products Formed
Oxidation: Naphthoquinones and other oxygenated compounds.
Reduction: Tetrahydronaphthalene.
Substitution: Nitro, sulfonic, and halogenated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Naphthalene, methyldipropyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting microbial infections.
Industry: Utilized in the production of dyes, surfactants, and as a solvent in various industrial processes
Wirkmechanismus
The mechanism of action of naphthalene, methyldipropyl- involves its interaction with cellular components. Upon entering the organism, it undergoes metabolic activation to form reactive intermediates, such as epoxides. These intermediates can bind to cellular proteins and DNA, leading to various biological effects. The compound is detoxified and excreted mainly through conjugation with glutathione, glucuronic acid, or sulfate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene: The parent compound, known for its use in mothballs and as a precursor in chemical synthesis.
Methylnaphthalene: Similar in structure but with a methyl group attached to the naphthalene ring.
Anthracene: Another polycyclic aromatic hydrocarbon with three fused benzene rings.
Phenanthrene: Similar to anthracene but with a different arrangement of the fused rings
Uniqueness
Naphthalene, methyldipropyl- is unique due to its specific alkylation pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications, particularly in the synthesis of complex organic molecules and industrial processes .
Eigenschaften
CAS-Nummer |
61205-41-2 |
|---|---|
Molekularformel |
C17H22 |
Molekulargewicht |
226.36 g/mol |
IUPAC-Name |
3-methyl-1,2-dipropylnaphthalene |
InChI |
InChI=1S/C17H22/c1-4-8-15-13(3)12-14-10-6-7-11-16(14)17(15)9-5-2/h6-7,10-12H,4-5,8-9H2,1-3H3 |
InChI-Schlüssel |
UIWABPMJNXNONI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C2=CC=CC=C2C=C1C)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Methoxyphenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14594027.png)

![2-[(Propan-2-yl)sulfanyl]furan](/img/structure/B14594058.png)
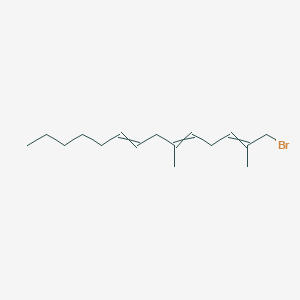

![2-(Butylsulfanyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B14594067.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-phenyl-](/img/structure/B14594068.png)
![methyl N'-[3,5-bis(trifluoromethyl)phenyl]carbamimidothioate](/img/structure/B14594069.png)
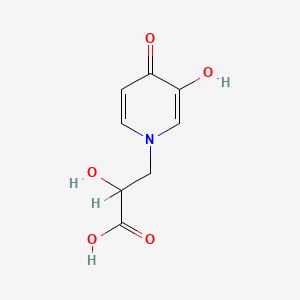
![3-Methyl-5,6-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazine-7(1H)-thione](/img/structure/B14594087.png)
![2-[(Phenylsulfanyl)amino]ethan-1-ol](/img/structure/B14594094.png)
![3-[2-(1-Hydroxyethyl)-2-methyltetradecahydrophenanthren-1-yl]propan-1-ol](/img/structure/B14594102.png)
